(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Various reduced derivatives of the pyrazole ring.
Substitution: Coupled products with aryl or vinyl groups.
Scientific Research Applications
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The boronic acid group can form reversible covalent bonds with active site residues of target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both isopropyl and methyl groups provides distinct steric and electronic properties, making it a valuable compound for various synthetic and medicinal applications.
Properties
Molecular Formula |
C8H15BN2O2 |
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Molecular Weight |
182.03 g/mol |
IUPAC Name |
(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H15BN2O2/c1-5(2)11-7(4)8(9(12)13)6(3)10-11/h5,12-13H,1-4H3 |
InChI Key |
LVAHBWALSWXJAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1C)C(C)C)C)(O)O |
Origin of Product |
United States |
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